REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:22][CH2:21][C:18]2([O:20][CH2:19]2)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]>CO>[C:9]([O:13][C:14]([N:16]1[CH2:22][CH2:21][C:18]([CH2:19][NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([OH:20])[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11]
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Name
|
|
Quantity
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1.7 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N
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Name
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|
Quantity
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2.8 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC2(CO2)CC1
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified by CC (DCM-MeOH—NH4OH 1000:50:4)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)(O)CNCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.29 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |